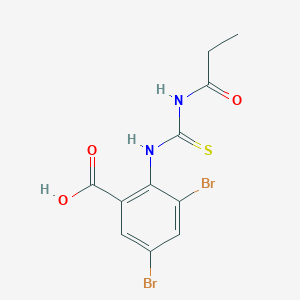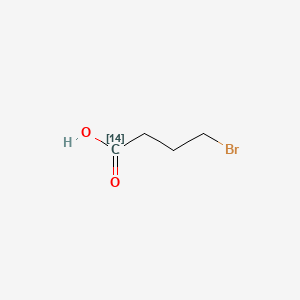
6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H12N2O3 This compound is characterized by its pyridine ring structure, which is substituted with amino, hydroxymethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Functional Group Introduction: Through a series of reactions, such as nitration, reduction, and hydroxymethylation, the desired functional groups are introduced onto the pyridine ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions under controlled conditions.
Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Automation: Employing automated systems for monitoring and controlling the reaction parameters to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of hydroxymethyl groups can yield aldehydes or carboxylic acids.
Reduction: Reduction of the amino group can produce primary or secondary amines.
Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has a wide range of scientific research applications, including:
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Biomarker Development: It can be used in the development of biomarkers for detecting specific biological processes.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Therapeutics: It may have therapeutic applications in treating certain diseases or conditions.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
作用機序
The mechanism of action of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
6-Amino-2-methylpyridin-3-ol: Lacks the hydroxymethyl groups, resulting in different chemical properties and reactivity.
4,5-Dihydroxymethyl-2-methylpyridin-3-ol: Lacks the amino group, affecting its biological activity and applications.
2-Methyl-3-hydroxypyridine: A simpler structure with different functional groups, leading to distinct chemical behavior.
Uniqueness
6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both amino and hydroxymethyl groups on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
6600-94-8 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC名 |
6-amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C8H12N2O3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h11-13H,2-3H2,1H3,(H2,9,10) |
InChIキー |
AKDJPENCYUIIDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)N)CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)


![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)


![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)

![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)



